molecular formula C14H9ClN4OS B2821240 S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate CAS No. 324055-42-7

S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate

Cat. No.: B2821240
CAS No.: 324055-42-7
M. Wt: 316.76
InChI Key: WCWUAXGRCVXQTM-UHFFFAOYSA-N
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Description

S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted tetrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the tetrazole ring.

Scientific Research Applications

S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition or activation of enzymes, modulation of receptor activity, and alteration of cellular pathways . The compound’s electron-donating and electron-withdrawing properties contribute to its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tetrazole and chlorobenzothioate moieties, which confer distinct chemical reactivity and biological activity

Biological Activity

S-(1-phenyl-1H-tetrazol-5-yl) 3-chlorobenzothioate is a compound derived from the tetrazole family, which has garnered attention due to its diverse biological activities. Tetrazoles are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H7ClN4S\text{C}_{10}\text{H}_{7}\text{ClN}_{4}\text{S}

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Recent advancements in synthetic methodologies have enabled higher yields and purities using microwave-assisted techniques and heterogeneous catalysts .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The following table summarizes the antimicrobial activity observed in different studies:

MicroorganismActivity LevelReference
Escherichia coliModerate
Staphylococcus aureusHigh
Candida albicansModerate
Bacillus subtilisLow

In vitro studies demonstrated that the compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of this compound. In a study assessing its cytotoxic effects on cancer cell lines, the compound showed promising results:

Cell LineIC50 (µM)Reference
A431 (Epidermoid carcinoma)12.5
HCT116 (Colon cancer)15.0

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay, revealing significant free radical scavenging activity:

Concentration (µg/mL)% InhibitionReference
1045%
5075%

These findings suggest that the compound may contribute to cellular protection against oxidative stress.

Case Studies

A notable case study involved the evaluation of this compound in a preclinical model of cancer. The study reported a significant reduction in tumor size when administered alongside conventional chemotherapy agents, indicating a synergistic effect that warrants further investigation .

Properties

IUPAC Name

S-(1-phenyltetrazol-5-yl) 3-chlorobenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4OS/c15-11-6-4-5-10(9-11)13(20)21-14-16-17-18-19(14)12-7-2-1-3-8-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWUAXGRCVXQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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